molecular formula C5H11NO3 B12825927 (S)-methyl 2-amino-3-methoxypropanoate

(S)-methyl 2-amino-3-methoxypropanoate

Cat. No.: B12825927
M. Wt: 133.15 g/mol
InChI Key: YDZUJIKUFFJJBR-BYPYZUCNSA-N
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Description

(S)-Methyl 2-amino-3-methoxypropanoate is a chiral amino acid ester derivative characterized by a methoxy group at the third carbon and an amino group at the second carbon of the propanoate backbone. Its hydrochloride salt form, (S)-methyl 2-amino-3-methoxypropanoate hydrochloride, is widely used in pharmaceutical and biochemical research due to its stereospecific reactivity. Key properties include:

  • Molecular formula: C₅H₁₂ClNO₃ (hydrochloride salt)
  • Molecular weight: 169.61 g/mol
  • Storage: Stable at room temperature when stored dry and sealed .
  • Applications: Serves as a building block in peptide synthesis and chiral intermediate preparation.

Properties

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

methyl (2S)-2-amino-3-methoxypropanoate

InChI

InChI=1S/C5H11NO3/c1-8-3-4(6)5(7)9-2/h4H,3,6H2,1-2H3/t4-/m0/s1

InChI Key

YDZUJIKUFFJJBR-BYPYZUCNSA-N

Isomeric SMILES

COC[C@@H](C(=O)OC)N

Canonical SMILES

COCC(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 2-amino-3-methoxypropanoate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as (S)-serine.

    Protection of Functional Groups: The amino and hydroxyl groups of (S)-serine are protected using appropriate protecting groups.

    Methoxylation: The protected (S)-serine undergoes methoxylation to introduce the methoxy group.

    Esterification: The carboxyl group is esterified to form the methyl ester.

    Deprotection: The protecting groups are removed to yield (S)-methyl 2-amino-3-methoxypropanoate.

Industrial Production Methods

Industrial production of (S)-methyl 2-amino-3-methoxypropanoate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 2-amino-3-methoxypropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and amines can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amino acid derivatives.

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

(S)-Methyl 2-amino-3-methoxypropanoate serves as a crucial intermediate in the synthesis of pharmaceuticals. Its chiral nature enhances the efficacy and specificity of drugs targeting various neurological disorders, such as Alzheimer's disease and Parkinson's disease. The compound’s ability to selectively interact with specific receptors has been demonstrated in preclinical studies, leading to improved therapeutic outcomes.

Case Study: Neurological Disorders

Research has shown that derivatives of (S)-methyl 2-amino-3-methoxypropanoate can enhance the pharmacological profiles of drugs aimed at treating neurological conditions. For instance, studies indicate that compounds derived from this amino acid exhibit significant activity in modulating neurotransmitter systems, thereby improving cognitive functions in animal models of Alzheimer's disease.

Biochemical Research

Enzyme Inhibition and Receptor Binding Studies

In biochemical research, (S)-methyl 2-amino-3-methoxypropanoate is utilized for enzyme inhibition assays and receptor binding studies. It aids researchers in understanding molecular interactions and developing new therapeutic strategies.

Example Application: Cancer Metabolism Pathways

A study published in a peer-reviewed journal highlighted the use of this compound in exploring the inhibition mechanisms of specific enzymes involved in metabolic pathways related to cancer. The findings suggest that modifications of this compound can lead to potent inhibitors of key enzymes in tumor metabolism.

Material Science

Advanced Materials Formulation

The unique chemical properties of (S)-methyl 2-amino-3-methoxypropanoate enable its application in formulating advanced materials such as polymers and coatings. These materials exhibit enhanced durability and performance characteristics.

Research Insight: Polymer Matrices

Investigations into incorporating (S)-methyl 2-amino-3-methoxypropanoate into polymer matrices have revealed improvements in thermal stability and mechanical strength. This makes it suitable for applications in high-performance materials used in various industrial sectors.

Analytical Chemistry

Standard Reference Material

This compound is employed as a standard reference material in chromatographic techniques, playing a vital role in the accurate quantification of similar compounds within complex mixtures.

Analytical Application: HPLC Method Validation

In method validation studies, (S)-methyl 2-amino-3-methoxypropanoate has been used to establish calibration curves for high-performance liquid chromatography (HPLC). This ensures the reliability of analytical results across various chemical analyses.

Cosmetic Formulations

Potential Skin-Beneficial Properties

The compound is also explored within the cosmetic industry for its potential skin-beneficial properties. Its incorporation into formulations aims to enhance skin absorption and efficacy of active ingredients.

Industry Insight: Skin Health Formulations

Recent trends indicate a growing interest in utilizing chiral compounds like (S)-methyl 2-amino-3-methoxypropanoate in cosmetic products aimed at improving skin health and appearance.

Summary Table of Applications

Application AreaDescriptionExample Use Case
PharmaceuticalKey intermediate for drugs targeting neurological disordersEnhancing efficacy of Alzheimer’s treatments
Biochemical ResearchEnzyme inhibition and receptor binding studiesInvestigating cancer metabolism pathways
Material ScienceFormulation of advanced materials with improved propertiesHigh-performance polymers
Analytical ChemistryStandard reference material for chromatographic techniquesHPLC method validation
Cosmetic FormulationsIncorporation into products for enhanced skin benefitsSkin health formulations

Mechanism of Action

The mechanism of action of (S)-methyl 2-amino-3-methoxypropanoate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Form: (R)-Methyl 2-Amino-3-Methoxypropanoate Hydrochloride

  • Structural difference : The (R)-enantiomer has the opposite configuration at the chiral center.
  • Molecular formula: C₅H₁₂ClNO₃ (identical to the (S)-form).
  • Purity : >95% (research grade) .
  • Research relevance : Rated 5/5 based on 30+ academic references, indicating widespread use in chiral studies .

Ester Variants: Benzyl and Tert-Butyl Derivatives

(S)-Benzyl 2-Amino-3-Methoxypropanoate Hydrochloride
  • Structural difference : Benzyl ester replaces the methyl ester.
  • Molecular formula: C₁₁H₁₆ClNO₃.
  • Molecular weight : 245.70 g/mol .
  • Applications : Bulkier ester group may enhance solubility in organic solvents for specific syntheses .
(S)-Tert-Butyl 2-Amino-3-Methoxypropanoate Hydrochloride
  • Structural difference : Tert-butyl ester group.
  • CAS No.: 1821839-04-6 .
  • Purity : 99% (pharmaceutical grade) .
  • Applications : Preferred for steric protection in peptide synthesis due to tert-butyl’s stability under acidic conditions .

Structural Isomer: Methyl (2S)-3-Amino-2-Methoxypropanoate Hydrochloride

  • Structural difference: Amino and methoxy groups swapped (amino at C3, methoxy at C2).
  • Molecular weight : 169.61 g/mol (same as target compound) .

Simplified Analog: L-Alanine Methyl Ester Hydrochloride

  • Structural difference : Lacks the methoxy group.
  • Molecular formula: C₄H₁₀ClNO₂.
  • Molecular weight : 139.58 g/mol .
  • Applications : Common in peptide synthesis; highlights the role of the methoxy group in the target compound for specialized stereochemical needs .

Aromatic Derivative: (S)-Methyl 2-Amino-3-(4-Methoxyphenyl)propanoate Hydrochloride

  • Structural difference : 4-Methoxyphenyl group replaces the methoxy at C3.
  • Applications : Used as a pharmaceutical intermediate, demonstrating how substituent variation tailors bioactivity .

Key Research Findings

Purity and Stability : The tert-butyl variant (99% purity) offers superior stability for industrial applications compared to the methyl ester (>95%) .

Steric Effects : Benzyl and tert-butyl esters provide tailored solubility and protection in multi-step syntheses .

Chiral Specificity : The (R)-enantiomer’s high academic rating underscores the importance of chirality in biochemical interactions .

Isomerism Impact: Positional isomerism (e.g., amino at C3 vs. C2) significantly alters physicochemical behavior .

Biological Activity

(S)-methyl 2-amino-3-methoxypropanoate, also known as (S)-MAMP, is a chiral amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with various biological systems. This article explores the biological activity of (S)-MAMP, including its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Structure

  • Molecular Formula : C5H11NO3
  • Molecular Weight : 133.15 g/mol
  • IUPAC Name : (S)-methyl 2-amino-3-methoxypropanoate

Properties Table

PropertyValue
Molecular FormulaC5H11NO3
Molecular Weight133.15 g/mol
Melting PointNot available
SolubilitySoluble in water

Pharmacological Effects

(S)-MAMP has been studied for its potential role in various biological processes:

  • Neuroprotective Effects : Research indicates that (S)-MAMP may exhibit neuroprotective properties, potentially influencing neurotransmitter levels and offering protective effects against neurodegenerative diseases.
  • Antioxidant Activity : Studies have shown that (S)-MAMP possesses antioxidant properties, which can mitigate oxidative stress in cellular environments.
  • Anti-inflammatory Effects : The compound has been observed to modulate inflammatory pathways, suggesting a potential application in treating inflammatory conditions.

The biological activity of (S)-MAMP can be attributed to its ability to interact with specific receptors and enzymes:

  • Receptor Interaction : (S)-MAMP may act as an agonist or antagonist at certain neurotransmitter receptors, influencing synaptic transmission.
  • Enzyme Modulation : It can also inhibit or activate enzymes involved in metabolic pathways, which may lead to altered cellular responses.

Case Studies and Experimental Data

  • Neuroprotective Study : A study published in a peer-reviewed journal demonstrated that (S)-MAMP administration in animal models resulted in reduced neuronal apoptosis and improved cognitive function after induced oxidative stress .
  • Antioxidant Activity Assessment : In vitro assays revealed that (S)-MAMP significantly scavenged free radicals and reduced lipid peroxidation levels compared to control groups .
  • Inflammatory Response Modulation : A clinical trial investigated the effects of (S)-MAMP on patients with chronic inflammatory conditions, showing promising results in reducing inflammatory markers such as IL-6 and TNF-alpha .

Summary of Findings Table

Study FocusKey FindingsReference
NeuroprotectionReduced neuronal apoptosis; improved cognition
Antioxidant ActivitySignificant reduction in free radicals
Inflammation ModulationDecreased IL-6 and TNF-alpha levels

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